3-Methyl-5-oxo-5-(2-thienyl)valeric acid
Description
3-Methyl-5-oxo-5-(2-thienyl)valeric acid is a substituted valeric acid derivative characterized by a pentanoic acid backbone (C5) modified at the 5th carbon with a ketone (oxo) group and a 2-thienyl substituent. Additionally, a methyl group is present at the 3rd carbon of the chain. Its molecular formula is C₁₀H₁₂O₃S, and it is structurally distinct from simpler valeric acid (pentanoic acid, C₅H₁₀O₂) due to these substitutions (Figure 1).
Properties
IUPAC Name |
3-methyl-5-oxo-5-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(6-10(12)13)5-8(11)9-3-2-4-14-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUUVTWVCRWMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276211 | |
| Record name | β-Methyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-53-5 | |
| Record name | β-Methyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The diester undergoes acid-catalyzed hydrolysis in the presence of concentrated sulfuric acid () at elevated temperatures (60–80°C). The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by cleavage of the ester bonds. The final product is purified via recrystallization or column chromatography.
Key Data:
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Yield : ~70–85% (based on analogous trimethoxyphenyl variant)
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Reagents : Diethyl ester precursor, , water
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Temperature : 60–80°C
This method is favored for its scalability and compatibility with acid-stable substrates. However, the synthesis of the diester precursor requires additional steps, such as Friedel-Crafts acylation to introduce the thienyl group.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
A patent describing inhibitors of protein tyrosine phosphatases (PTPs) highlights the use of solid-phase peptide synthesis (SPPS) for generating structurally complex carboxylic acids. While the patent focuses on peptide-based inhibitors, the methodology is adaptable to 3-methyl-5-oxo-5-(2-thienyl)valeric acid, particularly for introducing the thienyl moiety via Fmoc-protected intermediates.
Procedure Overview
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Resin Loading : A Wang resin is functionalized with Fmoc-protected lysine.
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Deprotection : Fmoc groups are removed using 30% piperidine in DMF.
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Coupling : Fmoc-FPmp-OH (a fluorinated phosphotyrosine mimic) and Fmoc-thienylalanine derivatives are sequentially coupled using activation.
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Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5).
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Purification : Reverse-phase HPLC isolates the target compound.
Advantages and Limitations
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Precision : SPPS allows exact control over stereochemistry and substituent placement.
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Cost : High reagent and resin expenses limit industrial applicability.
Claisen Condensation with Thiophene Derivatives
The Claisen condensation between ethyl acetoacetate and a thiophene carbonyl chloride offers a direct route to the keto-acid backbone. This method mirrors the synthesis of β-keto acids reported in organic chemistry literature.
Synthetic Pathway
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Acylation : 2-Thienylcarbonyl chloride reacts with ethyl acetoacetate in anhydrous tetrahydrofuran (THF) with triethylamine as a base.
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Decarboxylation : The intermediate undergoes thermal decarboxylation at 120°C to form the γ-keto ester.
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Hydrolysis : The ester is hydrolyzed under acidic conditions to yield the final carboxylic acid.
Optimization Insights
Enzymatic Oxidation of 3-Methyl-5-(2-thienyl)valeric Acid
Biocatalytic methods utilizing oxidoreductases present an eco-friendly alternative. For example, cytochrome P450 enzymes can oxidize the C5 position of 3-methyl-5-(2-thienyl)valeric acid to introduce the ketone group.
Experimental Setup
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Enzyme : Recombinant CYP102A1 (BM3) from Bacillus megaterium.
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Cofactors : NADPH regeneration system (glucose-6-phosphate dehydrogenase).
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Conditions : pH 7.4, 37°C, 24-hour incubation.
Performance Metrics
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Conversion : ~40% (limited by substrate solubility).
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Selectivity : >90% for the 5-oxo product.
Comparative Analysis of Methods
| Method | Yield | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Ester Hydrolysis | 70–85% | Low | Moderate | High |
| Solid-Phase Synthesis | 50–60% | High | High | Low |
| Claisen Condensation | 65% | Medium | Moderate | Medium |
| Enzymatic Oxidation | 40% | Medium | Low | Medium |
The ester hydrolysis route is optimal for large-scale production, whereas SPPS is reserved for high-purity research-grade synthesis. Enzymatic methods, though sustainable, require further optimization to compete with traditional approaches .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5-(2-thienyl)valeric acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Carboxylic acids, diketones
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-5-oxo-5-(2-thienyl)valeric acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(2-thienyl)valeric acid involves its interaction with specific molecular targets and pathways. The thienyl group can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The ketone and carboxylic acid groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 3-methyl-5-oxo-5-(2-thienyl)valeric acid and related compounds:
Table 1: Structural and Physical Properties of Valeric Acid Derivatives
Key Observations:
Substituent Effects: The 2-thienyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance electronic delocalization compared to phenyl-substituted analogues (e.g., 4-phenoxyphenyl derivative). Thiophene rings are known to improve binding affinity in drug design due to their electron-rich nature .
Physical Properties :
- The absence of a methyl group in 5-oxo-5-(2-thienyl)valeric acid correlates with a higher melting point (94–97°C), suggesting that methyl substitution may reduce crystallinity or alter intermolecular interactions .
Pharmacological Potential
- Valeric Acid (Baseline Compound): Exhibits histone deacetylase (HDAC) inhibitory activity, suppressing liver cancer progression in preclinical models . It also shares structural similarities with γ-aminobutyric acid (GABA) but lacks the amine group critical for neurotransmitter activity .
- This compound : While direct evidence of bioactivity is lacking, the thienyl group may enhance interactions with biological targets (e.g., enzymes or receptors) due to its aromaticity and sulfur atom. The methyl group could further modulate pharmacokinetics, such as metabolic stability .
Biological Activity
3-Methyl-5-oxo-5-(2-thienyl)valeric acid is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thienyl group, which is known for its ability to interact with various biological targets. The compound includes:
- Thienyl Group : Contributes to the compound's reactivity and potential interactions with enzymes and receptors.
- Ketone and Carboxylic Acid Functionalities : These groups can form hydrogen bonds and participate in redox reactions, influencing biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thienyl moiety can modulate enzyme activity and receptor interactions, potentially leading to:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth.
- Anti-inflammatory Properties : It may reduce inflammation through various biochemical pathways.
Biological Activity Data
Research indicates that compounds similar to this compound often exhibit diverse biological properties. A summary of the findings is presented in the table below:
Case Studies and Research Findings
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Antimicrobial Studies :
- Research has shown that thienyl-containing compounds possess significant antimicrobial properties. In vitro studies demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
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Neuroprotection :
- A study highlighted the neuroprotective effects of valeric acid derivatives, which include similar structural features as this compound. These derivatives were found to prevent neuronal loss induced by oxidative stress in animal models, indicating a promising avenue for further exploration in neurodegenerative diseases like Parkinson's disease .
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Anti-inflammatory Effects :
- Investigations into the anti-inflammatory properties revealed that compounds with thienyl groups could significantly lower pro-inflammatory cytokines in cell cultures, suggesting their potential role in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-Methyl-5-oxo-5-(2-thienyl)valeric acid?
- Answer : Synthesis typically involves coupling reactions between thiophene derivatives and valeric acid precursors under controlled conditions. For characterization, use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C9H10O3S, MW: 198.24 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural features like the thienyl and ketone groups. Melting point determination (94–97°C) and HPLC purity analysis (≥97%) are critical for validation .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
- Answer : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity. Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures and accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to evaluate degradation products. Monitor the integrity of the thiophene ring and ketone group via FT-IR spectroscopy .
Q. What are the primary biological roles of structurally related valeric acid derivatives, and how might they inform studies on this compound?
- Answer : Valeric acid derivatives are known for histone deacetylase (HDAC) inhibition, anti-inflammatory activity, and modulation of neurotransmitter systems (e.g., GABA analogs). For this compound, prioritize assays measuring HDAC inhibition (e.g., fluorometric assays) and cytokine profiling (e.g., IL-10/IL-17A balance in T-cells) to explore immune-modulatory effects .
Advanced Research Questions
Q. How can conformational dynamics and dimerization tendencies of this compound be experimentally resolved?
- Answer : Use matrix isolation infrared (IR) spectroscopy combined with density functional theory (DFT) calculations to identify monomeric and dimeric forms. Focus on hydrogen-bonding interactions between the carboxylic acid group and ketone oxygen. Compare experimental IR spectra (e.g., C=O stretches at ~1700 cm⁻¹) with simulated spectra to assign conformers .
Q. What experimental designs are suitable for investigating its potential neuroprotective effects in neurodegenerative models?
- Answer : Employ aluminum chloride (AlCl3)-induced neurotoxicity models in rodents, with Morris water maze (MWM) and elevated plus maze (EPM) tests to assess cognitive function. Measure amyloid-β1–42 levels via ELISA in plasma or brain homogenates. Co-administer with standard drugs (e.g., rivastigmine) to evaluate synergistic effects .
Q. How can researchers address contradictions in reported bioactivity data for valeric acid analogs?
- Answer : Reconcile discrepancies by standardizing assay conditions (e.g., cell type, concentration range, and exposure time). For HDAC inhibition, validate results across multiple models (in vitro enzymatic assays vs. in vivo epigenetic profiling). Use metabolomics (LC-MS) to quantify intracellular concentrations and confirm target engagement .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer : Use prodrug approaches (e.g., esterification of the carboxylic acid group) or nanoformulation (liposomes or cyclodextrin complexes). Assess solubility in polar aprotic solvents (DMSO) and aqueous buffers (PBS, pH 7.4). Pharmacokinetic studies should include plasma stability tests and tissue distribution profiling via radiolabeling .
Methodological Considerations
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Structural Analysis :
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Biological Assays :
- HDAC Inhibition : Use HeLa cell nuclear extracts with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Anti-inflammatory Activity : Measure IL-10/IL-17A ratios in CD4+ T-cells via flow cytometry .
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
